5-Bromo-1-naphthaldehyde

Overview

Description

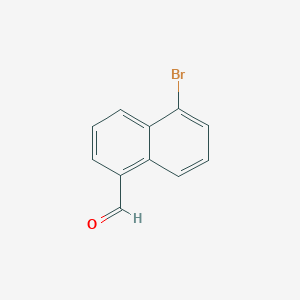

5-Bromo-1-naphthaldehyde is an organic compound with the molecular formula C11H7BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the fifth position and an aldehyde group is present at the first position. This compound is known for its pale-yellow to yellow-brown solid form and is used in various chemical reactions and applications .

Mechanism of Action

Target of Action

5-Bromo-1-naphthaldehyde is an aldehyde compound. Aldehydes are known to react with a variety of biological targets, including proteins and nucleic acids

Mode of Action

Aldehydes like this compound can undergo nucleophilic addition reactions with various biological nucleophiles . For example, they can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . These reactions are essentially irreversible as the adduct dehydrates .

Biochemical Analysis

Biochemical Properties

5-Bromo-1-naphthaldehyde plays a crucial role in biochemical reactions, particularly in the formation of Schiff bases. Schiff bases are formed by the condensation of an aldehyde with a primary amine, resulting in the formation of an imine. In the case of this compound, it can react with primary amines to form Schiff bases, which are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties .

The compound interacts with various enzymes and proteins, including those involved in oxidative stress responses. For instance, Schiff bases derived from this compound have been shown to exhibit significant antioxidant activity by scavenging free radicals and protecting cells from oxidative damage . Additionally, these Schiff bases can bind to metal ions, forming metal complexes that can further enhance their biological activities .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, Schiff bases derived from this compound have been shown to exhibit cytotoxic effects against cancer cell lines, such as MCF7 and HepG2 . These effects are likely due to the compound’s ability to induce apoptosis and inhibit cell proliferation.

Furthermore, this compound can modulate the activity of key signaling pathways involved in cell survival and apoptosis. By interacting with specific proteins and enzymes, the compound can alter the expression of genes involved in these pathways, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form Schiff bases with primary amines. These Schiff bases can interact with various biomolecules, including proteins, enzymes, and nucleic acids. The formation of Schiff bases can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .

For instance, Schiff bases derived from this compound have been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . This inhibition can lead to an accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light, heat, or moisture . This degradation can lead to a decrease in its biological activity and effectiveness.

Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. For example, prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, which can have significant implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anticancer activities . At higher doses, it can become toxic and cause adverse effects, including oxidative stress, inflammation, and tissue damage .

Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired biological activity. Beyond this threshold, increasing the dosage may not lead to further benefits and can instead result in toxicity . Therefore, careful dosage optimization is essential for maximizing the therapeutic potential of this compound while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification. The compound can be metabolized by enzymes such as cytochrome P450, which can lead to the formation of reactive metabolites . These metabolites can interact with cellular components, leading to changes in metabolic flux and metabolite levels.

Additionally, this compound can affect the activity of key metabolic enzymes, such as those involved in the tricarboxylic acid (TCA) cycle and glycolysis . By modulating the activity of these enzymes, the compound can influence cellular energy production and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, it can bind to albumin and other plasma proteins, which can enhance its solubility and transport in the bloodstream .

The localization and accumulation of this compound within specific cellular compartments can also influence its biological activity. For instance, the compound may preferentially accumulate in the mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Additionally, the localization of this compound to the mitochondria can enhance its effects on cellular metabolism and oxidative stress responses . By targeting specific subcellular compartments, the compound can achieve a higher degree of specificity and efficacy in its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-1-naphthaldehyde can be synthesized through several methods. One common method involves the bromination of 1-naphthaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-naphthaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

Suzuki Cross-Coupling Reactions: This reaction involves the use of palladium catalysts and arylboronic acids to form new carbon-carbon bonds.

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Major Products Formed

Substituted Naphthalenes: Through substitution reactions.

Naphthoic Acids: Through oxidation reactions.

Naphthyl Alcohols: Through reduction reactions.

Scientific Research Applications

5-Bromo-1-naphthaldehyde is utilized in various scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: It is involved in the synthesis of potential pharmaceutical agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

1-Bromo-naphthalene: Similar structure but lacks the aldehyde group.

2-Bromo-1-naphthaldehyde: Bromine atom is at the second position instead of the fifth.

5-Chloro-1-naphthaldehyde: Chlorine atom instead of bromine at the fifth position.

Uniqueness

5-Bromo-1-naphthaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which imparts distinct reactivity and properties compared to its analogs. This unique structure allows for selective reactions and applications in various fields .

Biological Activity

5-Bromo-1-naphthaldehyde (C11H7BrO) is an organic compound characterized by a bromine atom at the fifth position of the naphthalene ring and an aldehyde group at the first position. This compound has garnered attention due to its potential biological activities, particularly in relation to its ability to interact with various biological targets, including proteins and nucleic acids. This article explores the biological activity of this compound, supported by relevant research findings and data.

Reactivity with Biological Targets

This compound, as an aldehyde, can undergo nucleophilic addition reactions with biological nucleophiles. This reactivity is significant as it can lead to modifications of biomolecules, affecting cellular processes and pathways. Specifically, the compound can form Schiff bases through reactions with primary amines. These Schiff bases are known to exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Schiff bases derived from this compound demonstrate antimicrobial properties against various pathogens.

- Antioxidant Activity : The compound shows significant antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.

- Anticancer Activity : Studies have indicated that Schiff bases formed from this compound exhibit cytotoxic effects on cancer cell lines, such as MCF7 (breast cancer) and HepG2 (liver cancer) cells.

Cellular Effects

Influence on Cellular Processes

The interaction of this compound with cellular components can influence several processes:

- Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell survival and apoptosis, affecting gene expression related to these processes.

- Metabolic Changes : By altering the activity of specific proteins and enzymes, this compound can impact cellular metabolism.

Antiproliferative Activity

A study investigated the antiproliferative effects of various brominated naphthaldehydes, including this compound. Although specific data on this compound was limited, the overall findings suggested that brominated aromatic aldehydes hold potential as antiproliferative agents.

Enzyme Interaction Studies

Research has shown that Schiff bases derived from this compound can inhibit enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. This inhibition could lead to increased oxidative stress within cells, potentially contributing to its anticancer effects.

Data Table: Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains | |

| Antioxidant | Scavenges free radicals; protects against oxidative damage | |

| Anticancer | Cytotoxic effects observed in MCF7 and HepG2 cell lines | |

| Enzyme Inhibition | Inhibits superoxide dismutase and catalase |

Case Study 1: Anticancer Potential

In a controlled laboratory setting, Schiff bases derived from this compound were tested against MCF7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. This suggests that the compound may serve as a promising candidate for further development in cancer therapy.

Case Study 2: Antioxidant Activity

A study evaluated the antioxidant capacity of various Schiff bases synthesized from this compound using DPPH radical scavenging assays. The results indicated that these compounds exhibited considerable antioxidant activity, comparable to standard antioxidants like ascorbic acid.

Properties

IUPAC Name |

5-bromonaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBLXLCJCJMOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372765 | |

| Record name | 5-BROMO-1-NAPHTHALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41498-06-0 | |

| Record name | 5-BROMO-1-NAPHTHALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5-bromo-1-naphthaldehyde in the synthesis of 4′-methyl-1,2-benzanthracene?

A1: this compound serves as a key starting material in the multi-step synthesis of 4′-methyl-1,2-benzanthracene. [] The synthesis involves a series of reactions, including a Wolff-Kischner reduction of this compound to yield 5-bromo-1-methylnaphthalene. This intermediate then undergoes further transformations to ultimately yield the target molecule.

Q2: Can you elaborate on the transformations this compound undergoes in this synthetic route?

A2: The provided research outlines the following transformations of this compound:

- Wolff-Kischner Reduction: this compound is converted to 5-bromo-1-methylnaphthalene. This reaction removes the aldehyde functionality, replacing it with a methyl group. []

- Grignard Condensation: The newly formed 5-bromo-1-methylnaphthalene undergoes a Grignard reaction with phthalic anhydride. This crucial step forms a new carbon-carbon bond, creating a substituted naphthalene structure. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.